molecular formula C13H18ClF2NO B1398243 4-{[(2,6-Difluorobenzyl)oxy]methyl}piperidine hydrochloride CAS No. 1220020-16-5

4-{[(2,6-Difluorobenzyl)oxy]methyl}piperidine hydrochloride

Cat. No.: B1398243
CAS No.: 1220020-16-5
M. Wt: 277.74 g/mol
InChI Key: FFHNQJQOLLPLOT-UHFFFAOYSA-N
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Description

“4-{[(2,6-Difluorobenzyl)oxy]methyl}piperidine hydrochloride” is a chemical compound with the molecular formula C13H18ClF2NO . It has a molecular weight of 277.74 .


Molecular Structure Analysis

The molecular structure of this compound includes a piperidine ring, which is a six-membered ring with one nitrogen atom. Attached to this ring is a methyl group (CH3) linked to an oxygen atom, which is further connected to a benzyl group (C6H5CH2). The benzyl group is substituted with two fluorine atoms at the 2nd and 6th positions .

Scientific Research Applications

Synthesis and Crystal Structure

  • The synthesis of related piperidine compounds involves complex chemical reactions, resulting in structures with distinct properties and potential applications in materials science and chemistry. For instance, a novel compound synthesized through a specific reaction process exhibited broad inhibitory activities toward fungi (Xue Si-jia, 2011).

Pharmacological Properties

  • Research into piperidine derivatives includes exploring their pharmacological properties. Certain derivatives have been studied for their affinities for various central nervous system receptors, which could have implications for the development of therapeutic agents (R. Tacke et al., 2003).

Radiotracer Development

  • Piperidine moieties have been incorporated into radiotracers for PET imaging, aiming to study specific receptors in the brain. However, some studies have found limitations in brain penetration, highlighting the challenges in developing effective radiotracers (R. Labas et al., 2011).

Metabolic Activity Studies

  • Compounds with piperidine structures have been examined for their metabolic activity in specific animal models, such as obese rats. These studies can provide insights into potential therapeutic applications for metabolic disorders (F. Massicot et al., 1985).

Molecular Structure Analysis

  • Detailed analysis of the molecular structures of piperidine derivatives can offer valuable information for the development of new compounds with specific properties. This includes studying the crystal and molecular structures to understand their interactions and conformation (N. E. Andersson & T. O. Soine, 1950).

Exploration of Heterocyclic Periphery

  • Piperidines fused to a heteroaromatic moiety have been explored for their potential as periphery motifs in pharmacophoric cores of advanced agonists. This research is crucial in drug discovery, particularly for conditions like type 2 diabetes (A. Lukin et al., 2020).

Crystallography Studies

  • Studies in crystallography involving piperidine derivatives provide insights into their structural properties, which is essential for understanding their potential applications in various scientific fields (M. Szafran et al., 2007).

Mechanism of Action

The mechanism of action of this compound is not specified in the sources I found. It would depend on the context in which the compound is used, such as in a pharmaceutical or industrial setting .

Safety and Hazards

This compound is labeled with the signal word “Warning” and has hazard statements H317 (May cause an allergic skin reaction) and H319 (Causes serious eye irritation) . Precautionary statements include P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), among others .

Future Directions

The future directions of this compound are not specified in the sources I found. Its use would depend on the context, such as in pharmaceutical research or in the development of new materials .

Properties

IUPAC Name

4-[(2,6-difluorophenyl)methoxymethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17F2NO.ClH/c14-12-2-1-3-13(15)11(12)9-17-8-10-4-6-16-7-5-10;/h1-3,10,16H,4-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFHNQJQOLLPLOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1COCC2=C(C=CC=C2F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220020-16-5
Record name Piperidine, 4-[[(2,6-difluorophenyl)methoxy]methyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220020-16-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-{[(2,6-Difluorobenzyl)oxy]methyl}piperidine hydrochloride
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